CGI-17341

概要

科学的研究の応用

CGI 17341 has been extensively studied for its antimicrobial properties, particularly against Mycobacterium tuberculosis . Its ability to inhibit both drug-susceptible and multi-drug-resistant strains makes it a valuable compound in tuberculosis research. Additionally, its unique structure has spurred further research into developing more effective and less mutagenic analogs .

作用機序

CGI 17341 の作用機序は、結核菌におけるミコール酸合成の阻害を含みます . この阻害は細菌の細胞壁を破壊し、細胞死をもたらします。 この化合物は、その抗菌活性において重要な役割を果たす一酸化窒素などの反応性窒素種を生成すると考えられています .

生化学分析

Biochemical Properties

CGI-17341 interacts with various enzymes and proteins in biochemical reactions. It is a pro-drug, which requires reductive activation of an aromatic nitro group before it becomes effective against TB bacteria . The nitroreductase enzyme deazaflavin-dependent nitroreductase reduces this compound with loss of the nitro group, generating reactive nitrogen species such as nitric oxide .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It inhibits the drug-susceptible and multi-drug-resistant strains of Mycobacterium tuberculosis at concentrations ranging from 0.1 to 0.3 micrograms . It has shown potent in vitro inhibition of Mycobacterium tuberculosis (Mtb), and also had activity in an acute mouse model .

Molecular Mechanism

The molecular mechanism of this compound involves the reduction of its nitro group to reactive radical species, which then react with cellular components such as DNA or protein . This process is catalyzed by the enzyme deazaflavin-dependent nitroreductase .

Dosage Effects in Animal Models

In animal models, this compound showed activity when given on day 12 post-infection, with doses of 20, 40 and 80 mg/kg resulting in average survival times of 31, 44 and 61 days, respectively, compared with 24 days for untreated controls .

Metabolic Pathways

It is known that this compound is a pro-drug that requires reductive activation, suggesting that it may be involved in redox reactions .

Subcellular Localization

Given its mechanism of action, it is likely that it localizes to the cytoplasm where it can interact with its target enzymes .

準備方法

CGI 17341 の合成には、ニトロイミダゾオキサゾール誘導体の調製が含まれます。 合成経路は一般的に、イミダゾオキサゾール前駆体のニトロ化、続いて2位にエチル基を導入するためのさまざまな化学修飾を含みます . このような化合物の工業生産方法は、安全性と収率を確保するために、制御された条件下での大規模なニトロ化反応を伴うことが多いです。

化学反応の分析

CGI 17341 は、以下を含むいくつかのタイプの化学反応を起こします。

還元: ニトロ基は、特定の条件下でアミノ基に還元することができます。

酸化: この化合物は酸化反応を起こす可能性があり、特にエチル基に影響を与えます。

これらの反応で使用される一般的な試薬には、還元のためのパラジウム触媒を用いた水素ガスなどの還元剤、酸化のための過マンガン酸カリウムなどの酸化剤があります。これらの反応から形成される主要な生成物は、使用された特定の条件と試薬によって異なります。

科学研究への応用

CGI 17341 は、特に結核菌に対する抗菌特性について広く研究されています . 薬剤感受性株と多剤耐性株の両方を阻害する能力は、結核研究において貴重な化合物となっています。 さらに、そのユニークな構造は、より効果的で変異原性の低いアナログを開発するためのさらなる研究を促進してきました .

類似化合物との比較

CGI 17341 は、PA-824 や OPC-67683 などの他の注目すべき化合物を含むニトロイミダゾール系化合物の仲間です . これらの化合物と比較して、CGI 17341 は強力な活性を示しましたが、変異原性があるため中止されました . 一方、PA-824 と OPC-67683 はさらに開発が進められており、変異原性を減らした結核の治療に有望です .

類似化合物

PA-824: 強力な抗結核活性と新しい作用機序を持つ別のニトロイミダゾール化合物です.

OPC-67683: 結核に対して有望な作用を持つニトロジヒドロイミダゾオキサゾール誘導体です.

メトロニダゾール: 嫌気性菌感染症の治療に使用される 5-ニトロイミダゾール誘導体です.

CGI 17341 のユニークな構造と強力な活性は、その限界にもかかわらず、抗菌研究において重要な化合物となっています。

特性

IUPAC Name |

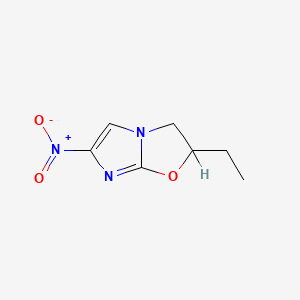

2-ethyl-6-nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3/c1-2-5-3-9-4-6(10(11)12)8-7(9)13-5/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEKVVFWCBKEYSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2C=C(N=C2O1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80925944 | |

| Record name | 2-Ethyl-6-nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80925944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127692-13-1 | |

| Record name | 2-Ethyl-5-nitro-2,3-dihydro(2-1b)imidazo-oxazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127692131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethyl-6-nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80925944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CGI-17341 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/476GZK2Z8P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2,3-Dihydro-2-ethyl-6-nitroimidazo(2,1-b)oxazole (CGI 17341) a promising antituberculosis compound?

A: CGI 17341 exhibits potent activity against both drug-susceptible and multi-drug-resistant strains of Mycobacterium tuberculosis (Mtb) [, ]. It demonstrates superior in vitro activity compared to streptomycin, ciprofloxacin, norfloxacin, and the oxazolidinone DuP 721 []. Furthermore, CGI 17341 demonstrates promising in vivo activity in mice infected with Mtb, significantly increasing survival time in a dose-dependent manner [].

Q2: How does the structure of CGI 17341 relate to its activity against Mtb?

A: CGI 17341's structure is characterized as a nitroimidazo-oxazole [, ]. Research suggests that subtle structural variations within bicyclic nitroimidazoles significantly influence their activity against Mtb. For instance, Mtb mutants resistant to the nitroimidazo-oxazine PA-824, which differs slightly in its bicyclic structure, maintain sensitivity to CGI 17341 [, ]. This observation highlights the importance of specific structural features within this class of compounds for their anti-tubercular activity.

Q3: What are the potential advantages of CGI 17341 over existing tuberculosis treatments?

A: CGI 17341 demonstrates no cross-resistance with commonly used antitubercular drugs like isoniazid, rifampin, streptomycin, or ethambutol []. This is crucial in combating the rise of multi-drug-resistant tuberculosis. Additionally, its activity remains stable even with a lower pH, unlike ciprofloxacin and isoniazid, which could be beneficial in the acidic environment often encountered within Mtb-infected tissues [].

Q4: What are the next steps in the development of CGI 17341 as a potential tuberculosis treatment?

A: Further research is warranted to fully elucidate the mechanism of action of CGI 17341 and identify the specific proteins involved in its activation pathway [, ]. Additionally, detailed investigations into its pharmacokinetic properties, toxicity profile, and efficacy in different animal models are necessary to determine its suitability for clinical trials in humans. Investigating potential drug delivery systems could further optimize its efficacy and therapeutic potential.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。